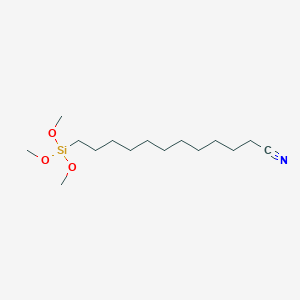

11-Cyanoundecyltrimethoxysilane

Descripción general

Descripción

11-Cyanoundecyltrimethoxysilane is an organosilicon compound with the molecular formula C15H31NO3Si. It is also known as 12-trimethoxysilyldodecanenitrile. This compound is characterized by the presence of a cyanide group (-CN) and three methoxy groups (-OCH3) attached to a silicon atom. It is widely used in various fields due to its unique chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 11-Cyanoundecyltrimethoxysilane can be synthesized through the reaction of 11-bromoundecyl cyanide with trimethoxysilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: 11-Cyanoundecyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, the methoxy groups are hydrolyzed to form silanol groups (-SiOH).

Condensation: The silanol groups can further condense to form siloxane bonds (-Si-O-Si-), leading to the formation of polymeric structures.

Substitution: The cyanide group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Substitution: Nucleophiles such as amines or alcohols

Major Products Formed:

Hydrolysis: Silanols and methanol.

Condensation: Polymeric siloxanes.

Substitution: Various substituted silanes depending on the nucleophile used

Aplicaciones Científicas De Investigación

Surface Modification and Self-Assembled Monolayers

One of the prominent applications of 11-Cyanoundecyltrimethoxysilane is in the formation of self-assembled monolayers (SAMs) on various substrates. SAMs are crucial for modifying surface properties, enhancing adhesion, and improving chemical resistance. Research has demonstrated that self-assembled monolayers derived from 11-cyanoundecyltrichlorosilane can effectively seal pores in dielectric materials, which is essential in microelectronics and semiconductor industries .

Case Study: Pore Sealing in Dielectrics

- Objective: To enhance the dielectric properties of materials by sealing pores.

- Methodology: SAMs were deposited from vapor phase using 11-cyanoundecyltrichlorosilane.

- Results: The treated surfaces exhibited improved dielectric constants and reduced leakage currents, indicating effective pore sealing.

Biomedical Applications

The compound has also been explored for biomedical applications, particularly in drug delivery systems and medical devices. Its ability to modify surfaces allows for improved biocompatibility and functionality of implants and drug-eluting stents.

Case Study: Drug-Eluting Stents

- Objective: To enhance the performance of drug-eluting stents by modifying their surfaces with silanes.

- Methodology: Coating stent surfaces with this compound to improve drug adhesion and release profiles.

- Results: Enhanced drug loading capacity and controlled release rates were observed, leading to better clinical outcomes in preventing restenosis .

Organic Semiconductor Development

In organic electronics, this compound has been utilized to develop high-performance n-type organic semiconductors. The compound's ability to modify the interface between organic layers is critical for improving charge transport properties.

Case Study: Organic Semiconductor Fabrication

- Objective: To create robust n-type organic semiconductors with high electron mobility.

- Methodology: Incorporating this compound in the fabrication process to enhance interfacial properties.

- Results: The resulting organic semiconductors demonstrated significantly increased electron mobility compared to traditional materials .

Adhesives and Sealants

The silane compound is also used in formulating advanced adhesives and sealants due to its excellent bonding capabilities with various substrates. This application is particularly relevant in construction and automotive industries.

Case Study: Development of Sealants

- Objective: To formulate a sealant with superior adhesion properties.

- Methodology: Incorporating this compound into polymer matrices.

- Results: The sealant exhibited enhanced adhesion to metal and glass surfaces, along with improved weather resistance .

Nanotechnology Applications

In nanotechnology, this compound serves as a coupling agent that facilitates the functionalization of nanoparticles, enhancing their stability and dispersibility in various media.

Case Study: Functionalization of Nanoparticles

- Objective: To improve the stability of nanoparticles for biomedical applications.

- Methodology: Treating nanoparticles with this compound to create a stable dispersion.

- Results: The functionalized nanoparticles showed increased stability in biological environments, making them suitable for drug delivery systems .

Mecanismo De Acción

The mechanism of action of 11-cyanoundecyltrimethoxysilane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with various substrates, enhancing their surface properties. The cyanide group can also participate in further chemical modifications, making the compound versatile for different applications .

Comparación Con Compuestos Similares

11-Bromoundecyltrimethoxysilane: Similar structure but with a bromine atom instead of a cyanide group.

11-Aminoundecyltrimethoxysilane: Contains an amino group (-NH2) instead of a cyanide group.

11-Hydroxyundecyltrimethoxysilane: Features a hydroxyl group (-OH) instead of a cyanide group

Uniqueness: 11-Cyanoundecyltrimethoxysilane is unique due to the presence of the cyanide group, which provides additional reactivity and allows for further chemical modifications. This makes it particularly useful in applications requiring surface functionalization and the development of advanced materials .

Actividad Biológica

11-Cyanoundecyltrimethoxysilane (11-CUTMS) is a silane compound that has garnered attention for its potential applications in biomedical fields, particularly in biosensors and drug delivery systems. This article explores its biological activity, focusing on its interactions at the molecular level, its use in biosensing technologies, and relevant case studies.

11-CUTMS is characterized by its unique cyanide functional group attached to a long-chain alkyl silane. This structure allows it to form stable bonds with various substrates, making it a suitable candidate for surface modification in biomedical applications.

Biological Activity Overview

The biological activity of 11-CUTMS can be summarized through its applications in biosensing and its interactions with biological molecules:

- Biosensing Applications : 11-CUTMS has been utilized to modify surfaces for the detection of biomarkers. Its ability to create a stable interface with electrodes enhances the sensitivity and selectivity of biosensors.

- Antimicrobial Properties : Some studies indicate that silane compounds like 11-CUTMS may exhibit antimicrobial activity, which is beneficial for applications in medical devices to prevent biofilm formation.

Case Studies

Several studies highlight the efficacy of 11-CUTMS in various biomedical applications:

-

Electrochemical Immunosensors :

- A study demonstrated the use of 11-CUTMS in the development of an electrochemical immunosensor for C-reactive protein (CRP), a biomarker for inflammation and cardiovascular diseases. The sensor showed high sensitivity with a limit of detection (LOD) as low as 3 pg/mL .

- The modification of Indium Tin Oxide (ITO) sheets with 11-CUTMS allowed for enhanced binding of antibodies, leading to improved sensor performance .

- Thrombin Detection :

-

Polymer Coatings for Medical Devices :

- Research has shown that coatings incorporating 11-CUTMS can improve the biocompatibility of medical devices by providing a stable interface that reduces inflammatory responses from surrounding tissues . This is particularly important for implants and stents where prolonged contact with biological fluids occurs.

Table: Summary of Biological Activities Associated with this compound

Propiedades

IUPAC Name |

12-trimethoxysilyldodecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO3Si/c1-17-20(18-2,19-3)15-13-11-9-7-5-4-6-8-10-12-14-16/h4-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTBFZCLFNNXEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCC#N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627268 | |

| Record name | 12-(Trimethoxysilyl)dodecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253788-37-3 | |

| Record name | 12-(Trimethoxysilyl)dodecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Cyanoundecyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.